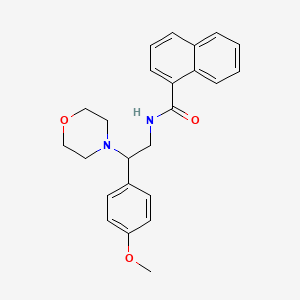

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-28-20-11-9-19(10-12-20)23(26-13-15-29-16-14-26)17-25-24(27)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSBEYWEYFUBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(4-methoxyphenyl)-2-morpholinoethanol. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The naphthamide core can be reduced under specific conditions to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : The oxalamide core can be reduced to form amines.

- Substitution : Methoxy groups can be substituted with other functional groups under appropriate conditions.

This versatility makes it suitable for developing new compounds in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological systems. Key applications include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cell proliferation and apoptosis.

- Receptor Modulation : It may interact with receptors, altering their activity and leading to various biological responses.

Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Research indicates several biological activities:

- Anticancer Properties : Studies suggest it may inhibit the growth of cancer cells by inducing apoptosis in certain cancer cell lines.

- Anti-inflammatory Effects : Its structural features may contribute to reducing inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that similar compounds possess antimicrobial properties, suggesting this compound might exhibit such effects.

Breast Cancer Model

In studies involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in tumor growth compared to controls. This effect was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.

Inflammation Model

In models of induced inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-(4-methoxyphenyl)-1-naphthamide

- 2-(4-methoxyphenyl)-1-naphthamide

- N-(2-(4-methoxyphenyl)-2-piperidinoethyl)-1-naphthamide

Uniqueness

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide stands out due to its unique combination of a naphthamide core, a morpholinoethyl group, and a methoxyphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-1-naphthamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the available data on its biological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a naphthamide core with a morpholinoethyl side chain and a 4-methoxyphenyl group. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.

Biological Activity Overview

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of similar compounds, notably those derived from naphthamide structures. For instance, a derivative known as N-(4-methoxyphenyl)pentanamide exhibited significant activity against the nematode Toxocara canis, demonstrating a time- and concentration-dependent effect on parasite viability while showing reduced cytotoxicity towards human cell lines compared to traditional treatments like albendazole . This suggests that this compound may share similar antiparasitic properties.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For example, some naphthamide derivatives have shown promising results in inhibiting the growth of cancer cells, with IC50 values comparable to established chemotherapeutics such as 5-fluorouracil . The selective cytotoxicity observed in these studies indicates that modifications to the naphthamide structure can enhance therapeutic efficacy while minimizing adverse effects.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Receptor Modulation : Some naphthamide derivatives have been identified as modulators of specific receptors, including melanocortin receptors, which play roles in various physiological processes including inflammation and metabolism .

- Cell Cycle Interference : Compounds with similar structures have been reported to interfere with cell cycle progression in cancer cells, leading to apoptosis .

- Selective Targeting : The presence of specific functional groups (like the methoxy group) may enhance binding affinity to target proteins or enzymes involved in disease pathways.

Case Studies and Research Findings

Q & A

Q. How can solubility challenges in aqueous media be addressed during in vivo studies?

- Methodological Answer : Use nanoformulations (e.g., liposomes or polymeric nanoparticles) to enhance solubility. Alternatively, prepare water-soluble prodrugs by conjugating phosphate or sulfonate groups to the morpholine or naphthamide moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.